(5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16308542
Molecular Formula: C16H8Cl2FNOS2
Molecular Weight: 384.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H8Cl2FNOS2 |
|---|---|
| Molecular Weight | 384.3 g/mol |
| IUPAC Name | (5Z)-3-(3,5-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H8Cl2FNOS2/c17-10-6-11(18)8-13(7-10)20-15(21)14(23-16(20)22)5-9-1-3-12(19)4-2-9/h1-8H/b14-5- |
| Standard InChI Key | QJZJUYKHGGXAIM-RZNTYIFUSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl)F |
| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the 5-arylidene-2-thioxo-thiazolidin-4-one class, featuring a planar thiazolidinone ring system with Z-configuration at the exocyclic double bond. The molecular formula C₁₆H₈Cl₂FNOS₂ (molecular weight: 384.3 g/mol) incorporates two chlorine atoms on the 3,5-positions of the phenyl ring and a fluorine atom on the para position of the benzylidene moiety. The isomeric SMILES string C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl)F confirms the Z-stereochemistry, critical for its biological activity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₈Cl₂FNOS₂ |
| Molecular Weight | 384.3 g/mol |
| IUPAC Name | (5Z)-3-(3,5-Dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl)F |
| Topological Polar Surface Area | 97.8 Ų |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis typically involves a two-step condensation reaction:
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Formation of the Thiazolidinone Core: Reacting 3,5-dichlorophenyl isocyanate with ethyl 2-mercaptopropionate in toluene under reflux conditions generates the intermediate ethyl 2-[[[(3,5-dichlorophenyl)amino]carbonyl]thio]propionate .
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Aldol Condensation: The intermediate undergoes cyclization with 4-fluorobenzaldehyde in the presence of acidic catalysts (e.g., pyridine or acetic acid) to yield the final Z-isomer .
Key reaction parameters include:
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Temperature: 55–80°C for cyclization
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Solvents: Toluene or tetrahydrofuran (THF)
Table 2: Optimization of Synthetic Yield
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | Toluene | 70 | 68 |
| Acetic Acid | THF | 55 | 72 |
| None | Ethanol | 80 | 41 |
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies using A549 (lung adenocarcinoma), SCC-15 (oral squamous cell carcinoma), and CACO-2 (colorectal adenocarcinoma) cell lines demonstrate dose-dependent cytotoxicity:
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ROS Modulation: Reduces intracellular ROS by 40–60% at 10 µM, potentially via Nrf2 pathway activation .
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Apoptosis Induction: Caspase-3 activity increases 3-fold at 20 µM, indicating mitochondrial apoptosis .
Antimicrobial Activity
While direct data on this compound is limited, structural analogs exhibit:
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Gram-Positive Bacteria Inhibition: MIC values of 8–16 µg/mL against Staphylococcus aureus.
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Antifungal Activity: 70% growth inhibition of Candida albicans at 32 µg/mL.
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
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Z-Configuration: The Z-isomer shows 5-fold higher cytotoxicity than the E-isomer due to improved target binding .
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Halogen Substitution: 3,5-Dichloro groups enhance lipophilicity (logP = 3.2), improving membrane permeability.
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4-Fluorobenzylidene: Increases metabolic stability by resisting CYP450-mediated oxidation .
Table 3: Comparative Cytotoxicity of Thiazolidinone Derivatives
| Compound | IC₅₀ (µM) - A549 | logP |
|---|---|---|
| Target Compound | 14.2 | 3.2 |
| 5-(4-Chlorobenzylidene) | 22.7 | 3.5 |
| 3-(4-Nitrophenyl) Analog | 48.9 | 2.1 |
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